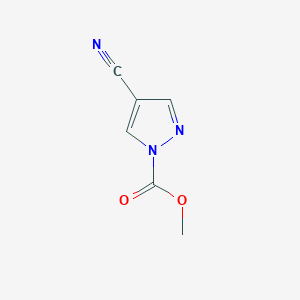

methyl 4-cyano-1H-pyrazole-1-carboxylate

Description

Properties

CAS No. |

149139-44-6 |

|---|---|

Molecular Formula |

C6H5N3O2 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

methyl 4-cyanopyrazole-1-carboxylate |

InChI |

InChI=1S/C6H5N3O2/c1-11-6(10)9-4-5(2-7)3-8-9/h3-4H,1H3 |

InChI Key |

JTZGEDHYRIBKOX-UHFFFAOYSA-N |

SMILES |

COC(=O)N1C=C(C=N1)C#N |

Canonical SMILES |

COC(=O)N1C=C(C=N1)C#N |

Synonyms |

1H-Pyrazole-1-carboxylicacid,4-cyano-,methylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse chemical behaviors depending on substituent positions, functional groups, and steric effects. Below is a systematic comparison of methyl 4-cyano-1H-pyrazole-1-carboxylate with structurally related compounds.

Structural and Functional Group Variations

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Substituents (Positions) | Functional Groups | Purity |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₆H₅N₃O₂ | 165.15 | 1-COOCH₃, 4-CN | Ester, Nitrile | ≥95% |

| Methyl 1H-pyrazole-3-carboxylate | 15366-34-4 | C₅H₆N₂O₂ | 126.11 | 3-COOCH₃ | Ester | >95.0% |

| Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate | 98476-09-6 | C₁₃H₁₁N₃O₂ | 241.25 | 1-Ph, 4-COOCH₂CH₃, 5-CN | Ester, Nitrile, Aryl | N/A |

| Methyl 4-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate | 2228324-46-5 | C₁₀H₁₃N₃O₂ | 207.23 | 1-CH₃, 3-COOCH₃, 4-(C(CN)(CH₃)₂) | Ester, Nitrile, Branched | N/A |

Key Observations:

Substituent Position Effects: The position of the cyano group significantly alters electronic properties. For example, in this compound, the electron-withdrawing -CN at the 4-position may deactivate the ring toward electrophilic substitution compared to derivatives with -CN at the 5-position (e.g., Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) . Methyl 1H-pyrazole-3-carboxylate lacks a cyano group, resulting in a simpler structure and lower molecular weight (126.11 g/mol vs. 165.15 g/mol) .

Steric and Functional Group Impact: The branched 4-(1-cyano-1-methylethyl) substituent in the compound from increases molecular weight (207.23 g/mol) and likely reduces solubility in polar solvents due to steric hindrance .

Table 2: Hazard Comparison

- Safety Notes: Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate exhibits multiple hazards, emphasizing the need for careful handling.

Research Implications

- Structural Similarity and Biological Activity: As noted in , small structural changes (e.g., cyano position, ester group) can drastically alter biological responses. For instance, the phenyl group in Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate may enhance binding to aromatic protein pockets .

- Analytical Challenges : Comparative studies of such analogs require advanced methods like spectrofluorometry or tensiometry (as in ) to assess properties like critical micelle concentration (CMC), though these techniques are more commonly applied to surfactants .

Preparation Methods

Diketone-Hydrazine Cyclocondensation

The pyrazole ring is typically constructed via cyclocondensation between 1,3-diketones and hydrazine derivatives. For methyl 4-cyano-1H-pyrazole-1-carboxylate, this approach involves:

-

Precursor design : 3-cyano-2,4-pentanedione serves as the diketone precursor, synthesized via Claisen condensation of ethyl cyanoacetate with acetyl chloride under basic conditions.

-

Hydrazine selection : Methyl carbazate (H₂N-NHCO₂CH₃) introduces the 1-carboxylate group during ring closure.

Reaction conditions :

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Temperature: −20°C to 25°C (controlled addition to prevent exothermic side reactions)

-

Stoichiometry: 1:1 molar ratio of diketone to methyl carbazate

Critical parameters :

-

Moisture exclusion to prevent diketone hydrolysis

-

pH control (maintained at 6–7 using triethylamine)

Post-Cyclization Functionalization Approaches

Cyanation of Halogenated Intermediates

An alternative route involves introducing the cyano group after pyrazole ring formation:

Step 1 : Synthesis of methyl 4-bromo-1H-pyrazole-1-carboxylate

-

Starting material: Methyl 4-bromo-1H-pyrazole-1-carboxylate (prepared via bromination of methyl 1H-pyrazole-1-carboxylate)

-

Cyanation reagent: Copper(I) cyanide (CuCN) in dimethylformamide

-

Conditions: 120°C for 12–16 hours under nitrogen atmosphere

Advantages :

-

Avoids handling unstable cyano-containing diketones

-

Permits late-stage diversification of the pyrazole scaffold

Oxidative Esterification Methods

From Carboxylic Acid Precursors

Industrial-scale production often employs a two-step oxidation-esterification sequence:

Step 1 : Oxidation of 4-cyano-1H-pyrazole-1-methanol

-

Oxidizing agent: Jones reagent (CrO₃/H₂SO₄)

-

Temperature: 0–5°C (prevents over-oxidation)

Step 2 : Esterification with methanol

-

Catalyst: Thionyl chloride (SOCl₂)

-

Conditions: Reflux in methanol for 4–6 hours

-

Yield: 88–92%

Process optimization :

-

Continuous removal of water via molecular sieves improves esterification efficiency

-

Catalyst recycling reduces production costs

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Steps | Total Yield | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 3-cyano-2,4-pentanedione | 1 | 78–85% | High |

| Post-cyanation | Methyl 4-bromo derivative | 2 | 62–68% | Moderate |

| Oxidative esterification | 1H-pyrazole-1-methanol | 2 | 82–87% | Industrial |

Key observations :

-

Cyclocondensation offers the most direct route but requires specialized diketone precursors

-

Oxidative methods demonstrate superior scalability despite additional steps

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance process control:

Waste Management Strategies

-

Solvent recovery: >90% dichloromethane recycled via fractional distillation

-

Cyanide neutralization: Alkaline chlorination of waste streams

Emerging Methodologies

Photocatalytic Cyanation

Recent advances utilize visible-light catalysis for direct C–H cyanation:

-

Catalyst: Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III))

-

Cyanide source: Trimethylsilyl cyanide (TMSCN)

Limitations :

-

Requires anhydrous conditions

-

Limited substrate scope

Analytical Characterization Protocols

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

-

Pyrazole H-3: δ 8.21 (s, 1H)

-

Methyl ester: δ 3.89 (s, 3H)

-

Cyano group: No direct proton signal

IR (KBr) :

-

ν(C≡N): 2235 cm⁻¹

-

ν(C=O): 1710 cm⁻¹

HPLC Purity :

-

Column: C18 reverse phase

-

Retention time: 6.7 min

-

Purity: ≥99.2%

Q & A

Q. What are the optimal synthetic routes for methyl 4-cyano-1H-pyrazole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted hydrazines and β-ketoesters) or decarboxylative alkylation. For example:

- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine were cyclized to form pyrazolecarboxylate intermediates under reflux conditions (yield: ~65-75%) .

- Decarboxylative Alkylation : A Ru-catalyzed method using ethyl 4-pyrazolecarboxylate and arylacetic acids in DCE/HFIP solvent mixtures achieved moderate yields (50-60%) .

Q. Optimization Strategies :

- Catalyst Screening : Use transition-metal catalysts (e.g., Ru complexes) to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while HFIP enhances decarboxylation .

- Temperature Control : Reflux conditions (80-100°C) balance reactivity and decomposition risks .

Q. Table 1: Comparison of Synthetic Methods

| Method | Precursors | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, phenylhydrazine | DMF-DMA, Reflux | 65-75 | |

| Decarboxylative Alkylation | Ethyl pyrazolecarboxylate, aryl acids | Ru(dtbbpy)₃₂, DCE/HFIP | 50-60 |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for pyrazole ring protons (δ 7.5-8.5 ppm) and ester methyl groups (δ 3.8-4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns.

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment | Reference |

|---|---|---|---|

| IR | 2200 cm⁻¹, 1700 cm⁻¹ | Cyano, Ester carbonyl | |

| ¹H NMR | δ 8.2 (s, 1H), δ 3.9 (s, 3H) | Pyrazole H, OCH₃ |

Advanced Research Questions

Q. How can computational methods aid in reaction optimization and mechanistic studies for this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example, ICReDD uses reaction path searches to optimize decarboxylative alkylation pathways .

- Solvent Effects : COSMO-RS simulations model solvent interactions to improve yield in polar aprotic media .

- Regioselectivity Analysis : Frontier molecular orbital (FMO) theory explains preferential substitution at the pyrazole 4-position due to electron-withdrawing cyano groups .

Q. How can researchers address low regioselectivity in substitution reactions involving this compound?

Methodological Answer:

- Steric Effects : Bulkier substituents at the pyrazole 1-position (e.g., benzyl groups) reduce competing pathways .

- Electronic Tuning : Electron-withdrawing groups (e.g., -CN) direct electrophilic attacks to the 5-position via resonance stabilization .

- Catalytic Systems : Pd-mediated cross-coupling reactions enhance selectivity for C-4 functionalization .

Q. How should contradictory data on hydrolysis efficiency of the ester group be resolved?

Methodological Answer:

- Condition Screening : Basic hydrolysis (NaOH/EtOH, 60°C) typically achieves >90% conversion to carboxylic acids, but competing side reactions (e.g., cyano group hydrolysis) require pH control (pH 10-12) .

- Kinetic Studies : Monitor reaction progress via HPLC to identify optimal hydrolysis time (typically 4-6 hours) .

Q. Table 3: Hydrolysis Efficiency Under Different Conditions

| Conditions | Conversion (%) | Competing Reaction Observed | Reference |

|---|---|---|---|

| NaOH/EtOH, 60°C, 6 hr | 92 | None | |

| H₂SO₄/H₂O, 80°C, 8 hr | 45 | Cyano → COOH |

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can this be addressed experimentally?

Methodological Answer:

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect decomposition exotherms (typically >200°C) .

- Variable-Temperature NMR : Monitor structural integrity at 25-150°C to identify decomposition thresholds .

- Controlled Heating : Isolate degradation products (e.g., decarboxylated derivatives) via flash chromatography .

Q. Methodological Innovations

Q. What novel applications exist for this compound in materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.